molecular formula C21H20N4O3 B3312846 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 946334-39-0

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3312846
CAS No.: 946334-39-0
M. Wt: 376.4 g/mol
InChI Key: OXVOWUTXLMXFKQ-UHFFFAOYSA-N
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Description

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide, is a derivative of 1,3,4-oxadiazole . Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities . They have been identified as promising scaffolds in medicinal chemistry, particularly as anticancer agents and acetylcholinesterase inhibitors .

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets. For instance, 1,3,4-oxadiazole derivatives have been found to show significant acetylcholinesterase inhibitory activity . A molecular docking study indicated that the most active compound interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. In the case of acetylcholinesterase inhibition, the compound could potentially affect cholinergic neurotransmission, which is crucial for memory and cognition . If the compound acts as an anticancer agent, it might influence pathways related to cell proliferation, apoptosis, or other cancer-related processes .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if the compound acts as an acetylcholinesterase inhibitor, it could potentially alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function . If it acts as an anticancer agent, it might inhibit the growth of cancer cells or induce their apoptosis .

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)18-12-14-6-4-5-7-17(14)25(18)13-19(26)22-15-8-10-16(27-2)11-9-15/h4-12H,3,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVOWUTXLMXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
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2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
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2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
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2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
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2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

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